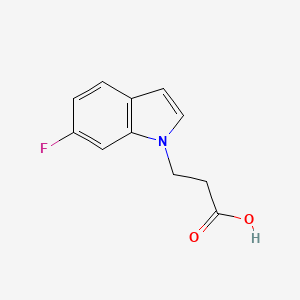

3-(6-fluoro-1H-indol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

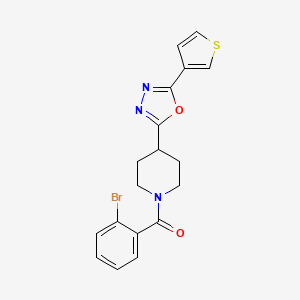

3-(6-fluoro-1H-indol-1-yl)propanoic acid is a chemical compound with the CAS Number: 951626-41-8 . It has a molecular weight of 207.2 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H10FNO2/c12-9-2-1-8-3-5-13(10(8)7-9)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) . This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications

Biological Activity of Schiff Bases

Schiff bases derived from indole compounds, including 3-(6-fluoro-1H-indol-1-yl)propanoic acid, show remarkable antimicrobial activity. These compounds are synthesized from Tryptophan and different aldehydes and tested for their antibacterial and antifungal properties, demonstrating significant effectiveness in these areas (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Regioselective Synthesis Applications

3,3-bis(indol-3yl)propanoic acids, related to this compound, are synthesized via a regioselective hydroarylation process. This method is significant for creating bis(indol-3-yl) compounds, which are important in biological and pharmaceutical fields (Kutubi & Kitamura, 2011).

Photochromic Compound Structure Analysis

The compound 3-{3,3-dimethyl-6'-nitrospiro[2'H-chromene-2,2'-(2,3-dihydro-1H-indole)]-1-yl}-propanoic acid, structurally related to this compound, has been studied for its crystal structure and photochromic behavior, contributing to the understanding of the structural and functional aspects of photochromic compounds (Zou et al., 2004).

Fluorescence Imaging Applications

The derivative 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal shows potential as a ratiometric fluorescent pH probe, useful for detecting strong acidity pH in living cells. This demonstrates the application of indole-based compounds in biological imaging (Nan et al., 2015).

Crystal Structure of Indole Derivatives

Studies on the crystal structure of indole derivatives, including compounds similar to this compound, provide insights into the molecular geometry and stabilization mechanisms. These findings are valuable for pharmaceutical and food industry applications (Li, Liang, & Tai, 2009).

Synthesis of Fluoromethyl Indol-3-yl Ketones

The fluoroacetylation of indoles using fluorinated acetic acids for the synthesis of fluoromethyl indol-3-yl ketones demonstrates the versatility of indole compounds in chemical synthesis. This process is catalyst- and additive-free, highlighting efficient synthetic routes (Yao et al., 2016).

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities .

Biochemical Analysis

Cellular Effects

It is known that indole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

The transport and distribution of a compound can be influenced by factors such as its size, charge, and the presence of transport proteins .

Subcellular Localization

The localization of a compound within a cell can influence its activity and function .

Properties

IUPAC Name |

3-(6-fluoroindol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-9-2-1-8-3-5-13(10(8)7-9)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRECVZUOVYPVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2566670.png)

![N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2566685.png)

![N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2566688.png)